molecular formula C6H6O4S2 B1269891 3-Methanesulfonylthiophene-2-carboxylic acid CAS No. 60166-82-7

3-Methanesulfonylthiophene-2-carboxylic acid

Cat. No.: B1269891
CAS No.: 60166-82-7
M. Wt: 206.2 g/mol
InChI Key: PQXRSCJVSJHFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methanesulfonylthiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonylthiophene-2-carboxylic acid typically involves the sulfonylation of thiophene-2-carboxylic acid. One common method includes the reaction of thiophene-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

3-Methanesulfonylthiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Methanesulfonylthiophene-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylthiophene-2-carboxylic acid
  • 2-Thiophenecarboxylic acid
  • 3-Thiophenecarboxaldehyde

Uniqueness

3-Methanesulfonylthiophene-2-carboxylic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties such as increased polarity and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Properties

IUPAC Name

3-methylsulfonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S2/c1-12(9,10)4-2-3-11-5(4)6(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXRSCJVSJHFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(SC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346117
Record name 3-methanesulfonylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60166-82-7
Record name 3-methanesulfonylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.